N-succinimidyl propionate

Description

The exact mass of the compound N-succinimidyl propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-succinimidyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-succinimidyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

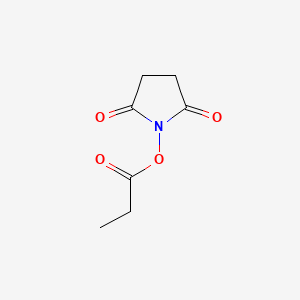

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBXERNXVFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952712 | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-55-7, 862415-66-5 | |

| Record name | N-(Propionyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 862415-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of N-Succinimidyl Propionate in Bioconjugation

An In-Depth Technical Guide to the Synthesis and Purity of N-Succinimidyl Propionate

N-Succinimidyl Propionate (NSP) is a chemical reagent belonging to the class of N-hydroxysuccinimide (NHS) esters.[1] Its structure consists of a propionate group activated by an N-hydroxysuccinimide moiety, rendering it highly reactive toward primary and secondary amines. This reactivity forms the basis of its widespread use in bioconjugation, a critical process in modern drug development, diagnostics, and life science research.[2]

In essence, NSP serves as a molecular tool to covalently attach a stable, short aliphatic propionate linker to biomolecules like proteins, antibodies, or peptides.[3][4] The NHS ester reacts with the amine groups found on amino acid residues such as lysine, forming a stable amide bond under physiological or slightly basic conditions.[5][6] This process is fundamental for applications ranging from protein modification and labeling to the construction of complex Antibody-Drug Conjugates (ADCs).[2] The purity of NSP is paramount, as contaminants can lead to unpredictable reaction stoichiometry, the formation of undesirable byproducts, and reduced efficacy in downstream applications. This guide provides a comprehensive overview of the synthesis, purification, and quality validation of NSP for researchers and professionals in the field.

The Chemistry of N-Succinimidyl Propionate Synthesis

The synthesis of NSP is a classic example of carboxylic acid activation and subsequent esterification. The core challenge is to convert the relatively unreactive carboxylic acid group of propionic acid into a leaving group that is readily susceptible to nucleophilic attack by N-hydroxysuccinimide.

The Indispensable Role of Carbodiimide Coupling Agents

To facilitate this transformation, a coupling agent is required. N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used and highly effective reagent for this purpose in organic solvents.[7] DCC activates the carboxyl group of propionic acid, making it highly reactive.[8] This activation is the critical step that enables the efficient formation of the NHS ester. While other carbodiimides like EDC are available, DCC's utility in non-aqueous synthesis and the convenient precipitation of its byproduct make it a preferred choice for this application.[7]

Reaction Mechanism

The synthesis proceeds through a two-step mechanism involving a highly reactive intermediate:

-

Activation of Propionic Acid: The process begins with the nucleophilic attack of the carboxylate oxygen from propionic acid on the central carbon atom of DCC. This forms a highly unstable O-acylisourea intermediate.[8] This intermediate is exceptionally reactive and is not isolated.

-

Nucleophilic Attack by N-Hydroxysuccinimide: The hydroxyl group of N-hydroxysuccinimide (NHS) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Formation of Products: This attack leads to the formation of the desired N-succinimidyl propionate ester and the byproduct, N,N′-dicyclohexylurea (DCU).[9][10] DCU has very low solubility in most common organic solvents, causing it to precipitate out of the reaction mixture, which simplifies its removal.[8]

The overall reaction is illustrated below:

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility of N-succinimidyl propionate in different solvents

An In-Depth Technical Guide to the Solubility of N-Succinimidyl Propionate for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, I’ve frequently encountered challenges in bioconjugation and surface modification chemistry that stem from a fundamental, yet often overlooked, parameter: solvent selection and reagent solubility. N-succinimidyl propionate (NSP), a valuable short-chain amine-reactive crosslinker, is a prime example. Its efficacy in protein labeling, peptide synthesis, and immunoassay development is directly tied to its behavior in solution. This guide is crafted from years of field-proven experience and foundational chemical principles to provide you, the researcher, with a robust understanding of NSP solubility. We will move beyond simple data points to explore the causality behind solvent choices, the inherent instability of NHS esters, and how to design self-validating protocols that ensure reproducible success in your experiments.

N-Succinimidyl Propionate: A Primer on its Functionality and the Critical Role of Solubility

N-succinimidyl propionate is an ester of N-hydroxysuccinimide (NHS) and propionic acid. Its utility lies in the NHS ester functional group, which reacts efficiently with primary and secondary amines (such as the side chain of lysine residues in proteins) under mild conditions to form stable amide bonds. This reaction is the cornerstone of many bioconjugation techniques.

However, the very reactivity of the NHS ester also makes it susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders the NSP inactive. The rate of this hydrolysis is significantly influenced by the solvent environment. Therefore, understanding and controlling the solubility of NSP in various solvents is not merely a matter of dissolving the compound; it is a critical step in preserving its reactivity and ensuring the success of the conjugation reaction. A poorly chosen solvent can lead to low reaction yields, non-specific labeling, and a frustrating loss of valuable reagents and samples.

Quantitative Solubility Data for N-Succinimidyl Propionate

The solubility of N-succinimidyl propionate is highly dependent on the polarity and protic nature of the solvent. The following table summarizes its solubility in a range of common laboratory solvents. These values are compiled from various chemical supplier technical datasheets and empirical observations. It is crucial to note that for optimal reactivity, especially in aqueous buffers, the stock solution of NSP should be prepared in a dry, aprotic organic solvent and added to the aqueous reaction mixture just before use.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | 25 | A common choice for preparing high-concentration stock solutions. Anhydrous grade is recommended. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | 25 | Another excellent choice for stock solutions. Must be anhydrous. |

| Acetonitrile (ACN) | C₂H₃N | Soluble | 25 | A less polar option than DMF or DMSO, useful for reactions where those solvents may be incompatible. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | 25 | A non-polar, aprotic solvent. |

| Chloroform | CHCl₃ | Soluble | 25 | Similar to DCM in its properties. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | 25 | A less polar ether-based solvent. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble | 25 | A moderately polar aprotic solvent. |

| Water | H₂O | Sparingly Soluble, Prone to Hydrolysis | 25 | NSP has very limited stability in water. It should not be dissolved directly in aqueous buffers for storage. |

| Methanol | CH₃OH | Soluble, but Reactive | 25 | As a protic solvent, methanol can react with the NHS ester, leading to the formation of a methyl ester by-product. It is generally not recommended. |

| Ethanol | C₂H₅OH | Soluble, but Reactive | 25 | Similar to methanol, ethanol can lead to unwanted side reactions and is best avoided. |

Experimental Protocol: Determining the Solubility and Stability of N-Succinimidyl Propionate

This protocol provides a robust method for not only determining the solubility of NSP in a solvent of interest but also for assessing its stability over a typical experimental timeframe. This self-validating approach ensures that the chosen solvent system is suitable for your specific application.

Materials

-

N-Succinimidyl Propionate (NSP)

-

Anhydrous grade solvents (e.g., DMF, DMSO, Acetonitrile)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

-

Glycine solution (1 M)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

pH meter

Workflow for Solubility and Stability Assessment

Caption: Experimental workflow for determining NSP solubility and stability.

Step-by-Step Methodology

-

Preparation of NSP Stock Solution:

-

Accurately weigh out 10 mg of NSP using an analytical balance.

-

In a microcentrifuge tube, dissolve the NSP in 100 µL of anhydrous DMF to create a 100 mg/mL stock solution. Vortex until fully dissolved. Rationale: Using a high-quality anhydrous solvent is critical to prevent premature hydrolysis of the NSP.

-

-

Solubility Determination:

-

Pipette 1 mL of the test solvent into a clear glass vial.

-

Begin adding the NSP stock solution in 1 µL increments to the test solvent.

-

After each addition, vortex the solution for 30 seconds and visually inspect for any cloudiness or precipitate against a dark background.

-

The point at which a persistent precipitate forms is the saturation point.

-

Calculate the solubility based on the volume of stock solution added.

-

-

Stability Assessment (Hydrolysis Rate):

-

Prepare 10 mL of PBS at pH 8.5. Rationale: NHS ester hydrolysis is base-catalyzed, so a slightly alkaline pH will accelerate the process to a measurable rate.

-

Add a calculated volume of the NSP stock solution to the PBS to achieve a final concentration of approximately 1 mg/mL. Start a timer immediately.

-

At time points of 0, 5, 15, 30, and 60 minutes, remove a 100 µL aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a tube containing 10 µL of 1 M glycine solution. Rationale: The excess primary amines from glycine will react with any remaining active NSP, stopping the hydrolysis reaction.

-

After the final time point, you can assess the amount of active NSP that was present at each time point by quantifying the amount of unreacted glycine or by using a protein with a known number of lysine residues and quantifying the extent of labeling. A simpler, indirect measure is to monitor the pH change, as hydrolysis releases N-hydroxysuccinimide and propionic acid, which will lower the pH of a weakly buffered solution.

-

Factors Influencing N-Succinimidyl Propionate Solubility and Stability

The behavior of NSP in solution is governed by a complex interplay of chemical principles. Understanding these factors is key to troubleshooting and optimizing your experimental design.

Caption: Key factors influencing the solubility and stability of NSP.

-

Solvent Polarity: As a moderately polar molecule, NSP dissolves best in polar aprotic solvents like DMF and DMSO. These solvents can solvate the NSP molecule without providing a source of protons that would facilitate hydrolysis.

-

Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, contain hydrogen atoms bonded to electronegative atoms (like oxygen). These protons can participate in the hydrolysis of the NHS ester, leading to its degradation. Aprotic solvents lack these acidic protons and are therefore preferred for preparing NSP stock solutions.

-

pH: In aqueous solutions, the rate of NSP hydrolysis is highly pH-dependent. The hydroxide ion (OH⁻) acts as a catalyst for the hydrolysis reaction. Therefore, the stability of NSP decreases significantly as the pH increases above 7. While conjugation reactions to amines are also more efficient at a slightly alkaline pH (typically 7.2-8.5), this creates a trade-off between reaction efficiency and NSP stability. This is why it is critical to add the NSP stock solution to the aqueous buffer immediately before starting the conjugation.

-

Temperature: Generally, solubility increases with temperature. However, the rate of hydrolysis also increases with temperature. For most applications, performing the dissolution and reaction at room temperature provides a good balance.

-

Moisture: Even trace amounts of water in organic solvents can lead to the degradation of NSP over time. The use of anhydrous (or "dry") solvents and proper storage of the solid NSP reagent in a desiccator are essential for maintaining its reactivity.

Conclusion: Best Practices for Handling N-Succinimidyl Propionate

To harness the full potential of N-succinimidyl propionate in your research, a disciplined approach to its dissolution and handling is paramount. Always prioritize the use of high-purity, anhydrous aprotic solvents like DMF or DMSO for preparing stock solutions. These stock solutions should be made fresh whenever possible and used immediately. When designing an experiment involving an aqueous phase, carefully consider the pH and buffer composition to balance the requirements of the amine-coupling reaction with the inherent instability of the NHS ester. By following the principles and protocols outlined in this guide, you can ensure the integrity of your reagents, leading to more reliable, reproducible, and successful outcomes in your bioconjugation and chemical modification endeavors.

References

There are no specific references available from the search results to list here.

A Technical Guide to the Reactivity of N-Succinimidyl Propionate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxysuccinimide (NHS) esters, such as N-succinimidyl propionate (NSP), represent a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][2] Their utility stems from a highly efficient and selective reaction with primary amines, which are abundant on the surface of most proteins as lysine residues and at the N-terminus.[3][4] This guide provides an in-depth exploration of the core reaction mechanism, elucidates the critical parameters that govern its efficiency, and offers field-proven protocols for its successful application. We will dissect the kinetic competition between the desired aminolysis and the unavoidable hydrolysis of the NHS ester, providing a quantitative framework to empower researchers to optimize their conjugation strategies for applications ranging from fundamental research to the development of diagnostics and therapeutics.[1][5]

The Chemistry of N-Succinimidyl Esters: An Overview

N-succinimidyl esters are among the most popular amine-reactive chemical groups used for labeling and crosslinking.[3] The structure of N-succinimidyl propionate features a propionate group activated by an N-hydroxysuccinimide leaving group. This "activated ester" is significantly more reactive towards nucleophilic attack than a simple carboxylate, which is unreactive. The key to this enhanced reactivity is the NHS group, which is an excellent leaving group, facilitating the formation of a stable amide bond with a primary amine.[6] This reaction is highly selective for primary amines under controlled pH conditions.[]

The Core Reaction Mechanism: Acylation of Primary Amines

The fundamental reaction between an NHS ester like NSP and a primary amine (R-NH₂) is a nucleophilic acyl substitution.[6][] The process can be broken down into two key steps:

-

Nucleophilic Attack: The unprotonated primary amine, with its lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[8]

-

Tetrahedral Intermediate & NHS Departure: This attack forms a transient, unstable tetrahedral intermediate. This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) moiety as a leaving group.[][8]

The final product is a highly stable and effectively irreversible amide bond linking the propionate group to the target molecule.[]

Caption: Nucleophilic acyl substitution mechanism of NSP with a primary amine.

Critical Parameters Governing the Reaction

The success of an NHS ester conjugation hinges on a delicate balance between promoting the desired reaction with amines (aminolysis) and suppressing the competing reaction with water (hydrolysis).[1] Several factors critically influence this balance.

The Decisive Role of pH

The pH of the reaction buffer is the single most important parameter.[8][9] It creates a fundamental trade-off:

-

Low pH (< 7): Primary amines are predominantly in their protonated, ammonium form (R-NH₃⁺). This form is not nucleophilic, and the reaction with the NHS ester will not occur or will be extremely slow.[5][10]

-

Optimal pH (8.3 - 8.5): This range represents the "sweet spot." It is slightly basic, ensuring that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (R-NH₂) to react efficiently.[11][12][13]

-

High pH (> 8.5): While the concentration of the nucleophilic amine increases, the rate of hydrolysis of the NHS ester increases dramatically.[8][14] Water and hydroxide ions (a more potent nucleophile than water) will attack and consume the NHS ester, reducing the yield of the desired conjugate.[1][5]

The Competing Reaction: Hydrolysis

Hydrolysis is the primary failure mode in NHS ester chemistry. The NHS ester reacts with water to form an unreactive carboxylic acid and release NHS, rendering the reagent inactive.[1][15] The rate of this competing reaction is highly dependent on pH and temperature.

Table 1: Hydrolytic Stability of NHS Esters vs. pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester |

|---|---|---|

| 7.0 | 0 | 4 - 5 hours[3][14][15] |

| 7.0 | Room Temp. | ~1 hour[8] |

| 8.6 | 4 | ~10 minutes[3][14][15] |

| >9.0 | Room Temp. | Minutes[8] |

This data highlights the critical need to perform conjugations promptly after preparing aqueous solutions of NHS esters.

Caption: The balance between desired aminolysis and competing hydrolysis.

Buffer Selection

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally incompatible as they will compete with the target molecule for reaction with the NHS ester.[13][16]

-

Recommended Buffers: Phosphate, bicarbonate/carbonate, borate, or HEPES buffers at a concentration of 50-100 mM are excellent choices.[3][16][17]

-

Avoid: Buffers containing primary amines (e.g., Tris, glycine).[13][16]

Reagent Preparation and Storage

NHS esters are moisture-sensitive.[18]

-

Solid Form: Store desiccated at -20°C.[18]

-

Stock Solutions: Prepare concentrated stock solutions in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][16] These stock solutions can be stored at -20°C for 1-2 months.[11] It is crucial to use high-quality, amine-free solvents.[9][11] Before opening a vial of the solid reagent or a frozen stock solution, it must be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold surface.[19]

-

Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be prepared immediately before use.[11][18]

A Practical Guide: Protocol for Protein Labeling

This protocol provides a self-validating workflow for labeling a generic IgG antibody.

Materials

-

IgG antibody in an amine-free buffer (e.g., PBS).

-

N-Succinimidyl Propionate (or other NHS ester).

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.[17]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette.[16]

Step-by-Step Methodology

-

Prepare the Antibody:

-

Ensure the antibody solution is free of amine-containing stabilizers like BSA, gelatin, or Tris.[16][17] If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the final pH to ~8.3.[17]

-

-

Prepare the NHS Ester Stock Solution:

-

Allow the vial of solid NHS ester to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]

-

-

Execute the Labeling Reaction:

-

Calculate the required volume of NHS ester stock. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.[5] This ratio may need to be optimized empirically.

-

Add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring or vortexing.[11]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[11][12]

-

-

Quench the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.[5]

-

-

Purify the Conjugate:

-

Separate the labeled antibody from unreacted NHS ester, hydrolyzed ester, and the NHS byproduct.

-

Gel permeation chromatography (e.g., a G-25 column) is the most common and effective method.[16] The first colored fraction to elute will be the labeled antibody conjugate.[16]

-

Alternatively, use dialysis or centrifugal ultrafiltration devices.

-

-

Characterization and Storage:

Caption: Standard experimental workflow for protein labeling with NHS esters.

Conclusion

The reaction of N-succinimidyl propionate with primary amines is a robust and highly effective bioconjugation strategy. However, its success is not automatic; it is governed by the fundamental principles of chemical kinetics, where the desired aminolysis reaction is in constant competition with hydrolysis.[21][22] By carefully controlling the reaction parameters—most notably pH, buffer composition, and temperature—researchers can minimize the impact of hydrolysis and maximize the yield of their desired conjugate.[1] The protocols and principles outlined in this guide provide a framework for achieving efficient, reproducible, and reliable results in the development of next-generation protein conjugates for research, diagnostics, and therapeutics.

References

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Abberior. NHS ester protocol for labeling proteins. [Link]

-

SETA BioMedicals. General Protein Labeling Procedures. [Link]

-

Click Chemistry Tools. NHS ester labeling of amino biomolecules. [Link]

-

ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir. [Link]

-

Journal of Young Investigators. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. [Link]

-

PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

ACS Publications. Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers | The Journal of Organic Chemistry. [Link]

-

PubMed. Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

ResearchGate. Crosslinking reaction for primary amines of PEI and dithiobis.... [Link]

-

ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]

-

ResearchGate. Reaction mechanism of N-succinimidyl-3-(2-pyridyldithio)- propionate.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. setabiomedicals.com [setabiomedicals.com]

- 17. biotium.com [biotium.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. NHS ester protocol for labeling proteins [abberior.rocks]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

N-succinimidyl propionate for protein and peptide modification

An In-depth Technical Guide to Protein and Peptide Modification with N-succinimidyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the precise and stable modification of proteins and peptides is paramount for advancing therapeutics, diagnostics, and fundamental biological research. Among the arsenal of chemical tools available, N-succinimidyl (NHS) esters have emerged as a cornerstone for their reliability and efficiency in targeting primary amines. This guide provides a comprehensive technical overview of a fundamental NHS ester, N-succinimidyl propionate (NSP), a valuable reagent for introducing a simple propionyl group onto biomolecules.

N-succinimidyl propionate is a small, amine-reactive compound that covalently attaches a propionyl group to proteins, peptides, or other molecules containing primary amines.[1] This modification, known as propionylation, is a type of acylation that can influence a protein's structure, function, and interactions.[2] While less common than its counterpart, acetylation, propionylation has been identified as a significant post-translational modification (PTM) in cellular processes, particularly in metabolism and gene regulation.[2] The use of NSP allows researchers to mimic this natural modification or to introduce a small, stable, and uncharged linker for further functionalization.

This guide will delve into the core principles of NSP-mediated modification, offering not just protocols but also the scientific rationale behind experimental choices. We will explore the reaction mechanism, critical parameters for successful conjugation, detailed experimental workflows, and methods for characterizing the final conjugate.

The Chemistry of N-succinimidyl propionate Modification

The utility of N-succinimidyl propionate lies in the reactivity of its N-hydroxysuccinimide ester group. This group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[3]

Reaction Mechanism

The modification of a protein or peptide with NSP proceeds via a nucleophilic acyl substitution reaction. The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[4][5] The reaction is highly dependent on the pH of the reaction medium. For the primary amine to be nucleophilic, it must be in its deprotonated state. Therefore, the reaction is typically carried out at a slightly alkaline pH, generally between 7.2 and 8.5.[][7]

At this pH, the unprotonated primary amine attacks the carbonyl carbon of the NSP's ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond between the propionyl group and the amine.[]

Competing Reactions: The Challenge of Hydrolysis

A critical consideration in any NHS ester conjugation is the competing hydrolysis reaction. In aqueous solutions, water molecules can also act as nucleophiles, attacking the NHS ester and leading to its inactivation. This hydrolysis is also pH-dependent, with the rate increasing at higher pH values.[8][9][10] Therefore, a careful balance must be struck to maintain a pH that is high enough for efficient amine reaction but not so high as to cause significant hydrolysis of the NSP reagent.

The interplay between aminolysis (reaction with the protein) and hydrolysis is a key determinant of the overall labeling efficiency. Factors such as protein concentration, the molar ratio of NSP to protein, and the reaction time all influence the outcome of this competition.[8]

Experimental Design and Protocols

A successful protein modification experiment with N-succinimidyl propionate requires careful planning and execution. This section provides a detailed workflow, from reagent preparation to final product analysis.

Pre-reaction Considerations

Buffer Selection: The choice of buffer is critical. It must maintain the desired pH range (typically 7.2-8.5) and be free of primary amines that would compete with the target protein for reaction with NSP. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.[5][7] Buffers containing Tris or glycine are incompatible with this chemistry.[11]

Protein Preparation: The protein solution should be free of any amine-containing stabilizers or contaminants. If necessary, buffer exchange should be performed using dialysis or a desalting column prior to the reaction.[3][5] The protein concentration should be accurately determined.

NSP Preparation: N-succinimidyl propionate is moisture-sensitive and should be stored in a desiccator.[12] For the reaction, a fresh stock solution of NSP should be prepared in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][7][10] It is crucial to use anhydrous solvent to prevent premature hydrolysis of the NSP.

Step-by-Step Protocol for Protein Propionylation

This protocol provides a general guideline for the propionylation of a typical IgG antibody. Optimization may be necessary for different proteins.

-

Prepare the Protein Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 2.5 mg/mL.[5]

-

If the antibody is in a different buffer, perform a buffer exchange.

-

-

Prepare the NSP Stock Solution:

-

Allow the vial of N-succinimidyl propionate to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of NSP in anhydrous DMSO.[5] For example, for 1 mg of NSP (MW: 171.15 g/mol ), add 584 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NSP stock solution. A 10- to 20-fold molar excess of NSP to the protein is a good starting point.[3] The optimal ratio should be determined empirically.

-

While gently stirring the protein solution, add the calculated volume of the NSP stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[]

-

-

Quench the Reaction (Optional):

-

To stop the reaction, a quenching solution can be added. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM.[3] The primary amines in Tris will react with any remaining NSP.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the excess, unreacted NSP and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).[5]

-

Characterization of the Propionylated Protein

After purification, it is essential to characterize the modified protein to determine the extent of modification and to confirm its integrity.

Degree of Labeling (DOL): The DOL, or the average number of propionyl groups per protein molecule, can be determined using mass spectrometry. By comparing the molecular weight of the unmodified and modified protein, the number of attached propionyl groups (each adding 56.026 Da) can be calculated.

Peptide Mapping: To identify the specific sites of modification (i.e., which lysine residues have been propionylated), the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[13]

Functional Assays: It is crucial to assess whether the propionylation has affected the biological activity of the protein. This can be done using relevant functional assays, such as enzyme activity assays or binding assays (e.g., ELISA, SPR).

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Recommended Range/Value | Rationale |

| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[][7] |

| Buffer System | Phosphate, Bicarbonate | Amine-free to prevent competition with the target protein.[5][7] |

| NSP:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization to achieve desired DOL.[3] |

| Reaction Time | 1-2 hours | Sufficient for conjugation while minimizing hydrolysis.[3][] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Effectively stops the reaction by consuming excess NSP.[3] |

Visualizing the Workflow and Mechanism

Reaction Mechanism of N-succinimidyl propionate with a Primary Amine

Caption: Nucleophilic attack of a primary amine on NSP, forming a stable amide bond.

Experimental Workflow for Protein Propionylation

Caption: A streamlined workflow for the modification of proteins with NSP.

Applications in Research and Drug Development

The ability to introduce a simple and stable propionyl group onto proteins and peptides has several important applications:

-

Mimicking Post-Translational Modifications: As propionylation is a naturally occurring PTM, NSP can be used to study its effects on protein function, stability, and interactions in a controlled manner.[2]

-

Bioconjugation Linker: While NSP itself adds a small modification, derivatives of N-succinimidyl propionate are widely used as heterobifunctional crosslinkers. For example, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is used to introduce thiol groups into proteins for subsequent conjugation.[14][15] Similarly, other derivatives are used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[16][17]

-

Radiolabeling: Tritiated N-succinimidyl propionate ([³H]-NSP) has been used for the radiolabeling of proteins for detection and quantification.[12][18] This provides a sensitive method for tracking proteins in various biological systems.

Conclusion

N-succinimidyl propionate is a fundamental and versatile reagent for the modification of proteins and peptides. Its straightforward, amine-specific chemistry allows for the introduction of a stable propionyl group under mild conditions. By understanding the underlying reaction mechanism, carefully controlling experimental parameters, and thoroughly characterizing the final product, researchers can effectively utilize NSP to advance their studies in basic research and drug development. This guide has provided the core knowledge and practical insights necessary for the successful application of this valuable bioconjugation tool.

References

-

Lowe, T. L., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(40), 11944–11952. [Link]

-

Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. [Link]

-

Van Tan, H., & Pongs, O. (1980). Protein labelling with 3H-NSP (N-succinimidyl-[2,3-3H]propionate). Journal of Cell Science, 43, 231–240. [Link]

-

Chemsrc. N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE. [Link]

-

Lowe, T. L., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(40), 11944–11952. [Link]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

-

Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 625, 133–147. [Link]

-

Hansen, R. A., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry, 33(11), 2059–2064. [Link]

-

Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

-

Wilbur, D. S., et al. (1989). Protein radiohalogenation: observations on the design of N-succinimidyl ester acylation agents. Bioconjugate Chemistry, 1(4), 220–231. [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

-

Akaki, K., et al. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4495. [Link]

-

Nanocs. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). [Link]

-

ResearchGate. Reaction mechanism of N-succinimidyl-3-(2-pyridyldithio)- propionate... [Link]

-

Dempsey, D. R., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Chemical Biology, 12(4), e83. [Link]

-

Zhang, Y., et al. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. Frontiers in Immunology, 13, 867055. [Link]

-

Valliere-Douglass, J. F., et al. (2008). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 1(5), 480–487. [Link]

-

Chen, Y., et al. (2007). Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells. Journal of Biological Chemistry, 282(37), 26804–26813. [Link]

-

Novandi Chemistry AB. N-Succinimidyl propionate, [³H]. [Link]

-

Jia, L., & Wang, Y. J. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 86(11), 5485–5492. [Link]

-

Mabion. Protein Characterization Techniques for Biologics Development. [Link]

-

Sharma, V. K., & Kalonia, D. S. (2004). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 66(1), 11-20. [Link]

-

Xia, D., et al. (2018). Protein Modification and Autophagy Activation. Advances in Experimental Medicine and Biology, 1099, 117–129. [Link]

-

Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(4), 375–381. [Link]

-

Tavares, A. P. M., et al. (2020). Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids. Frontiers in Chemistry, 8, 597. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 14. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CAS#:57159-62-3 | N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE | Chemsrc [chemsrc.com]

- 18. N-Succinimidyl propionate, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]

An In-Depth Technical Guide to the Applications of N-Succinimidyl Propionate Chemistry in Bioconjugation

Abstract

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has become an indispensable tool in modern life sciences, driving innovations from therapeutic drug development to advanced diagnostic assays.[1] Among the vast arsenal of chemical strategies, amine-reactive crosslinkers hold a preeminent position due to the prevalence of lysine residues on the surface of proteins. This guide provides a deep dive into the chemistry, application, and practical considerations of N-succinimidyl propionate (NSP) and its derivatives. These reagents, featuring the robust N-hydroxysuccinimide (NHS) ester functional group, offer a reliable method for creating stable amide bonds with primary amines, underpinning a multitude of applications in research, diagnostics, and therapeutics. We will explore the fundamental reaction mechanism, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their bioconjugation endeavors.

The Central Role of NHS Esters in Bioconjugation

The foundation of N-succinimidyl propionate's utility lies in its N-hydroxysuccinimide (NHS) ester functional group. NHS esters are widely employed as coupling agents to covalently attach biomolecules like antibodies, enzymes, and peptides to other molecules or surfaces.[2][3] The chemistry is both elegant and efficient: the NHS ester reacts with nucleophilic primary amines, predominantly found on the ε-amine of lysine residues and the N-terminus of polypeptides, to form a highly stable amide bond.[4] This reaction is favored for its specificity under mild physiological conditions, which helps preserve the delicate structure and function of the target biomolecule.

The Reaction Mechanism: Aminolysis vs. Hydrolysis

The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.

However, this aminolysis reaction exists in a critical competition with hydrolysis, where water molecules attack the ester, rendering it inactive.[3][5][6] The rate of hydrolysis is significantly influenced by pH; it increases under alkaline conditions.[7] Therefore, the key to successful conjugation is to optimize the reaction conditions, primarily pH, to favor aminolysis over hydrolysis. A pH range of 7.2 to 8.5 is typically recommended as a compromise, ensuring a sufficient concentration of deprotonated primary amines for reaction while managing the rate of ester hydrolysis.[3][5][6]

Caption: Reaction schematic of NHS ester aminolysis versus the competing hydrolysis pathway.

A Showcase of N-Succinimidyl Propionate Derivatives

While the core propionate structure is fundamental, the true versatility of this chemistry is realized through its bifunctional derivatives, which contain a second reactive group at the other end of the propionate linker. These reagents transform a simple labeling reaction into a powerful tool for crosslinking and molecular assembly.

| Reagent Name | Abbreviation | Functional Groups | Key Feature | Primary Application |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS Ester, Pyridyldithiol | Heterobifunctional; Thiol-reactive; Cleavable disulfide bond[8] | Reversible protein-protein conjugation; Thiolation of proteins[8][9][10] |

| Dithiobis(succinimidyl propionate) | DSP / DTSP | NHS Ester, NHS Ester | Homobifunctional; Cleavable disulfide bond; Membrane permeable[11] | Crosslinking intracellular proteins; Studying protein-protein interactions[11][12] |

| N-Succinimidyl 3-(bromoacetamido)propionate | --- | NHS Ester, Bromoacetamide | Heterobifunctional; Thiol-reactive; Forms stable thioether bond | Creating stable antibody-drug conjugates (ADCs)[13][14][15] |

Core Applications and Field-Proven Insights

The applications of NSP derivatives are vast, spanning fundamental research to the development of cutting-edge biotherapeutics.

Reversible Protein-Protein Conjugation with SPDP

A significant advantage of SPDP is its ability to create disulfide-linked protein-protein conjugates that can be cleaved under mild reducing conditions.[9][10] This reversibility is invaluable for applications where the conjugated proteins need to be separated later for analysis or to restore their function.

The Causality Behind the Workflow: The strategy involves a two-stage process. First, a protein rich in amines but lacking free thiols is "thiolated" by reacting it with SPDP. The NHS ester end of SPDP couples to the protein's lysine residues. In the second stage, this modified protein, now bearing a reactive pyridyldithiol group, is introduced to a second protein that possesses a free thiol (sulfhydryl) group. A thiol-disulfide exchange reaction occurs, forming a new disulfide bond between the two proteins and releasing pyridine-2-thione.[9][10]

Caption: Workflow for reversible protein-protein conjugation using SPDP.

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody, which directs the payload to cancer cells.[13] NSP-based linkers, such as those incorporating a stable bromoacetamide group or a cleavable disulfide, are integral to ADC design.[13][14][16] The NHS ester end of the linker is first used to attach it to a payload molecule. This drug-linker construct is then conjugated to the antibody, typically via reaction with lysine amines. The choice of linker chemistry (cleavable vs. non-cleavable) is a critical determinant of the ADC's stability in circulation and its mechanism of payload release at the target site.

Protein Labeling and Surface Immobilization

Simpler applications involve using NSP derivatives to label proteins with reporter molecules like fluorophores or biotin for detection and analysis. For instance, tritiated N-succinimidyl propionate has been used to radiolabel proteins for visualization after gel electrophoresis.[17] Furthermore, homobifunctional reagents like DSP are used to functionalize surfaces for biosensor development.[3][5] In this application, a surface is first coated with DSP, which then presents reactive NHS esters to covalently capture amine-containing proteins from a solution, effectively immobilizing them for interaction studies.[2][3][5]

Experimental Protocol: Antibody Labeling with an NSP Derivative

This protocol provides a self-validating system for labeling an IgG antibody. The principles are broadly applicable to other proteins and NSP reagents.

Objective: To covalently label an IgG antibody with a molecule functionalized with an NSP derivative.

Materials:

-

IgG antibody to be labeled (in an amine-free buffer like PBS).

-

NSP-functionalized molecule (e.g., SPDP, Biotin-NHS).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Purification System: Sephadex G-25 size-exclusion column or appropriate dialysis cassette.

Methodology:

-

Antibody Preparation (Self-Validation Point 1):

-

Ensure the antibody solution is at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS).

-

Causality: Buffers containing primary amines (like Tris or glycine) will compete with the antibody for reaction with the NHS ester, drastically reducing labeling efficiency.[4] If necessary, buffer exchange the antibody into the Reaction Buffer.

-

Add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution to achieve the optimal reaction pH.[4]

-

-

NSP Reagent Preparation (Self-Validation Point 2):

-

Allow the vial of the NSP reagent to warm to room temperature before opening to prevent moisture condensation, which can cause premature hydrolysis.

-

Immediately prior to use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[4][11]

-

Causality: NSP reagents are susceptible to hydrolysis in aqueous environments. Preparing the stock in a dry organic solvent and adding it to the reaction at the last moment maximizes its reactivity.

-

-

Conjugation Reaction (Self-Validation Point 3):

-

Calculate the volume of the 10 mM NSP stock solution needed to achieve a desired molar excess over the antibody (typically a 10:1 to 20:1 molar ratio of reagent to protein is a good starting point).

-

While gently stirring the antibody solution, add the calculated volume of the NSP stock solution dropwise.[4]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours, protected from light if using a fluorescent label.

-

Causality: A molar excess drives the reaction towards completion. Gentle stirring ensures homogeneity without denaturing the antibody.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add a small volume of Quenching Buffer to the reaction mixture to a final concentration of ~50 mM. Incubate for 30 minutes.

-

Causality: The Tris in the quenching buffer contains a primary amine that will react with and neutralize any remaining unreacted NHS esters, preventing non-specific labeling in subsequent steps.

-

-

Purification of the Conjugate (Self-Validation Point 4):

-

Separate the labeled antibody from unreacted NSP reagent and byproducts using a pre-equilibrated Sephadex G-25 column.[4] The larger antibody conjugate will elute first.

-

Alternatively, perform dialysis against PBS overnight at 4°C.

-

Causality: Purification is essential to remove small molecules that could interfere with downstream applications or cause toxicity. Successful separation validates that a higher molecular weight conjugate has been formed.

-

-

Characterization:

-

Determine the protein concentration (e.g., via A280 measurement).

-

If the label has a unique absorbance, use spectrophotometry to calculate the degree of labeling (DOL), which represents the average number of label molecules per antibody.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Presence of amine-containing buffers (e.g., Tris).2. Premature hydrolysis of the NSP reagent.[3][5][7]3. Incorrect reaction pH (too low). | 1. Buffer exchange protein into an amine-free buffer (PBS, Borate).2. Prepare NSP reagent stock fresh in anhydrous solvent.3. Ensure reaction pH is between 7.2 and 8.5. |

| Protein Precipitation | 1. High concentration of organic solvent from the reagent stock.2. The modification alters the protein's isoelectric point or solubility. | 1. Keep the volume of organic solvent below 10% of the total reaction volume.2. Try a lower molar excess of the labeling reagent. |

| Loss of Protein Activity | 1. Modification of lysine residues in the active site or antigen-binding site.[4] | 1. Reduce the molar ratio of reagent to protein.2. Protect the active site by performing the conjugation in the presence of a substrate or competitive inhibitor.3. Consider alternative conjugation chemistries targeting other residues (e.g., thiols, carboxyls). |

| Inconsistent Results | 1. Variable reagent quality or storage.2. Inconsistent reaction timing or temperature. | 1. Store NSP reagents desiccated at -20°C.[10]2. Standardize all reaction parameters precisely. Use a timer and a controlled temperature environment. |

Conclusion

N-succinimidyl propionate and its derivatives represent a cornerstone of modern bioconjugation chemistry. Their reliability, efficiency, and the stability of the resulting amide bond make them suitable for a vast range of applications, from fundamental protein interaction studies to the construction of complex antibody-drug conjugates. By understanding the underlying chemical principles—specifically the critical balance between aminolysis and hydrolysis—and by adhering to validated protocols, researchers can effectively harness the power of this chemistry to advance their scientific and therapeutic objectives. This guide serves as a foundational resource, grounding theoretical knowledge in practical, field-tested insights to ensure robust and reproducible outcomes.

References

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. PubMed. [Link]

-

Klaus, C. H. B., et al. (1980). Protein labelling with 3H-NSP (N-succinimidyl-[2,3-3H]propionate). Journal of Cell Science, 43, 181-192. [Link]

-

Liong, M., & Loo, B. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12909–12916. [Link]

-

Cudic, M., & Josic, D. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 21(4), 654–663. [Link]

-

Liong, M., & Loo, B. H. (2015). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

-

Nanocs. (n.d.). SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Nanocs. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Succinimidyl 3-(2-pyridyldithio)propionate. PubChem Compound Database. [Link]

-

Kalkhof, S., et al. (2014). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 86(14), 6986–6994. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of N-succinimidyl-3-(2-pyridyldithio)- propionate... ResearchGate. [Link]

-

ResearchGate. (n.d.). Bioconjugation schemes for the attachment of bio(molecules)... ResearchGate. [Link]

-

Liong, M., & Loo, B. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12909-12916. [Link]

-

CF Plus Chemicals. (n.d.). Di-(N-succinimidyl)-3,3´-dithiodipropionate. CF Plus Chemicals. [Link]

-

Amerigo Scientific. (n.d.). N-Succinimidyl propionate. Amerigo Scientific. [Link]

-

Liong, M., & Loo, B. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. American Chemical Society. [Link]

-

Takeuchi, O., & Akira, S. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4487. [Link]

-

Shen, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(1), 107-113. [Link]

-

Chemsrc. (n.d.). CAS#:57159-62-3 | N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE. Chemsrc. [Link]

-

Bargh, T. D., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 10(2), 154-169. [Link]

-

University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biotium.com [biotium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 9. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]

- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CAS#:57159-62-3 | N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE | Chemsrc [chemsrc.com]

- 15. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Well-used Cross-linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]

- 17. journals.biologists.com [journals.biologists.com]

An In-Depth Technical Guide to N-Succinimidyl Ester-Based Crosslinking: The Case of Dithiobis(succinimidyl propionate) (DSP)

Introduction: The Molecular Logic of Covalent Capture

In the intricate landscape of molecular biology and therapeutic development, the ability to covalently link biomolecules is a cornerstone technology.[1] It allows us to stabilize transient protein-protein interactions for study, conjugate antibodies to cytotoxic drugs to create targeted therapies, and immobilize enzymes onto surfaces for biosensor development.[1][2][3][4] Among the arsenal of chemical tools available, amine-reactive reagents are paramount due to the prevalence of lysine residues and N-termini on protein surfaces.

This guide provides a deep dive into the principles and practice of using N-succinimidyl (NHS) ester-based crosslinkers, focusing on a archetypal reagent: Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's Reagent.[5][6] While the user's query specified N-succinimidyl propionate, this simple molecule is a monofunctional labeling reagent.[7][8] DSP, a homobifunctional crosslinker, contains two N-succinimidyl propionate moieties linked by a cleavable disulfide bond, making it an ideal and more instructive subject for a guide on crosslinking.[3][5] We will explore the fundamental reaction mechanism, provide field-tested protocols, and discuss the critical parameters that ensure reproducible and meaningful results.

Part 1: The Chemistry of Amine-Reactive NHS Esters

The N-Hydroxysuccinimide Ester: An Activated Carbonyl for Amine Acylation

The power of reagents like DSP lies in the N-hydroxysuccinimide (NHS) ester functional group.[9] This group is an "activated ester," meaning the NHS is an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine of a lysine residue or a protein's N-terminus acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[9][10]

The Inevitable Competition: Aminolysis vs. Hydrolysis

The primary challenge in any NHS ester conjugation is the competing reaction of hydrolysis.[11][12] In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and converting it into an inactive carboxylate. This reaction is highly pH-dependent.[10][13]

-

Below pH 7.0: The rate of hydrolysis is slow, but the concentration of deprotonated, nucleophilic primary amines (pKa ~10.5 for lysine ε-amino group) is also very low, leading to an inefficient aminolysis reaction.[13]

-

pH 7.0 to 9.0: This range represents the optimal compromise. The rate of hydrolysis increases with pH, but the concentration of reactive amines increases more significantly, favoring the desired aminolysis reaction.[9][10] Most protocols recommend a pH of 7.2 to 8.5.[9][10]

-

Above pH 9.0: The hydrolysis of the NHS ester becomes extremely rapid, significantly reducing the crosslinker's half-life and leading to poor conjugation efficiency.[10]

This inherent competition underscores the first principle of trustworthy protocol design: the crosslinker must be prepared fresh immediately before use , as its stability in aqueous buffers is inherently limited.[10] Stock solutions should be prepared in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][14]

The Structure of DSP: A Homobifunctional, Cleavable Reagent

DSP is a symmetrical molecule with two identical NHS ester groups at either end of a 12.0 Å spacer arm.[5] This makes it a homobifunctional crosslinker, meaning it targets the same functional group (primary amines) on both ends.[3] The central feature of its spacer arm is a disulfide bond, which makes the crosslink cleavable .[3][5] This is a critical feature for many applications, particularly in structural mass spectrometry, as the crosslink can be broken using reducing agents like Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME), simplifying analysis.[6][10][15]

Diagram 1: Reaction Mechanism of DSP with Protein Amines This diagram illustrates the two-step reaction of DSP. First, one NHS ester reacts with a primary amine on Protein A. Second, the other NHS ester reacts with a primary amine on a proximal Protein B, forming a covalent, disulfide-containing bridge.

Part 2: Experimental Design and Protocols

A robust crosslinking experiment is a self-validating system. Every step is designed to maximize the desired reaction while minimizing artifacts.

Critical Parameters for Success

The outcome of a crosslinking reaction is governed by several interconnected variables. Optimization is often required, but the following table provides a validated starting point.

| Parameter | Recommended Range | Rationale & Causality |

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonation) with NHS ester hydrolysis. Lower pH reduces efficiency; higher pH drastically shortens crosslinker half-life.[9][10][13] |

| Temperature | 4°C to Room Temp (25°C) | Lower temperatures (e.g., on ice) slow both hydrolysis and crosslinking, extending the reaction time but preserving sensitive protein complexes. Room temperature is faster but may compromise weaker interactions.[16] |

| Reaction Time | 30-60 min (RT) / 2-4 hours (4°C) | Must be empirically determined. Insufficient time leads to low yield; excessive time increases non-specific crosslinking and hydrolysis-related artifacts.[16] |

| Buffer Composition | Phosphate, Borate, HEPES, Bicarbonate | Crucially, must be free of primary amines. Buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester, effectively quenching the reaction.[10][14] |

| Crosslinker:Protein Molar Ratio | 20:1 to 50:1 | A molar excess of the crosslinker is required to drive the reaction forward and outcompete hydrolysis.[10][14] Too low a ratio gives poor yield; too high can lead to excessive modification, protein precipitation, and intramolecular crosslinking. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor intermolecular (protein-to-protein) crosslinking. Very low concentrations favor intramolecular (within the same protein) crosslinking.[11] |

Step-by-Step Protocol: Crosslinking of an In Vitro Protein Complex

This protocol provides a framework for crosslinking two purified proteins (Protein A and Protein B) to confirm their interaction.

Materials:

-

Purified Protein A and Protein B

-

Amine-free Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

-

DSP (Dithiobis(succinimidyl propionate))

-

Anhydrous DMSO

-

Quenching Buffer (1 M Tris-HCl, pH 7.5)

-

Reducing SDS-PAGE Sample Buffer (containing DTT or 2-ME)

-

Non-reducing SDS-PAGE Sample Buffer

Procedure:

-

Sample Preparation:

-

Combine Protein A and Protein B in an appropriate molar ratio in a microcentrifuge tube.

-

If necessary, perform a buffer exchange into the Amine-free Reaction Buffer to a final protein concentration of 2 mg/mL. Ensure the final sample is free of any primary amine contaminants.[14]

-

-

Prepare DSP Stock Solution (Immediate Use Only):

-

Allow the vial of DSP powder to warm to room temperature before opening to prevent moisture condensation.[16]

-

Dissolve DSP in anhydrous DMSO to create a 25 mM stock solution (e.g., 10.1 mg DSP in 1 mL DMSO). Vortex to ensure it is fully dissolved.[5][14]

-

This solution is moisture-sensitive and must be used immediately. Do not store aqueous dilutions. [10]

-

-

Crosslinking Reaction:

-

Calculate the volume of DSP stock solution needed to achieve a 25-fold molar excess relative to the total protein.

-

Add the calculated volume of the DSP stock solution to the protein mixture. It is best to add it dropwise while gently vortexing to minimize precipitation.[5][17]

-

Incubate the reaction at room temperature for 30 minutes. Alternatively, for more sensitive complexes, incubate on ice for 2 hours.[16]

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final Tris concentration of 20-50 mM.[10]

-

Incubate for an additional 15 minutes at room temperature. This will consume any unreacted NHS esters.

-

-

Analysis by SDS-PAGE:

-

Take two aliquots of the quenched reaction.

-

To Aliquot 1, add Non-reducing SDS-PAGE sample buffer.

-

To Aliquot 2, add Reducing SDS-PAGE sample buffer.

-

Heat both samples at 95-100°C for 5 minutes.[15]

-

Run both samples on an SDS-PAGE gel alongside controls of the individual un-crosslinked proteins.

-

-

Interpreting the Results:

-

Non-reducing lane: A new, high-molecular-weight band corresponding to the size of (Protein A + Protein B) should be visible, confirming a successful crosslink.

-

Reducing lane: This new high-molecular-weight band should disappear, and the original bands for Protein A and Protein B should reappear, confirming that the crosslink was mediated by the reducible disulfide bond of DSP.

-

Part 3: Optimization and Troubleshooting

Even with a robust protocol, optimization is key. The following workflow provides a logical approach to refining your crosslinking strategy.

Diagram 2: Workflow for Optimizing a DSP Crosslinking Experiment This flowchart outlines a systematic process for troubleshooting and optimizing crosslinking efficiency, starting from initial trials and iterating through key parameters.

Part 4: Applications in Research and Drug Development

The principles demonstrated with DSP extend to a wide array of bioconjugation challenges. The N-succinimidyl propionate reactive group is a component in many advanced reagents.

-

Structural Biology: DSP is used to "freeze" protein complexes in place, allowing for the identification of interacting partners and providing spatial constraints for structural modeling.[3][18] The cleavable nature is essential for identifying the crosslinked peptides by mass spectrometry.[6]

-

Antibody-Drug Conjugates (ADCs): While DSP itself is not typically used, heterobifunctional reagents containing an NHS ester on one end (to react with antibody lysines) and another reactive group on the other are fundamental to ADC construction.[19][20][21] For example, N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) uses an NHS ester to attach to an antibody and a pyridyldithio group to conjugate a thiol-containing drug.[22][23]

-

PROTACs: Linkers used in Proteolysis Targeting Chimeras (PROTACs) often incorporate NHS esters to connect the two ligand-binding heads of the molecule.[19][21]

-

Surface Immobilization: NHS ester chemistry is widely used to covalently attach proteins and antibodies to surfaces for biosensors and immunoassays.[11][12]

Conclusion

N-succinimidyl propionate and its derivatives like DSP are powerful and versatile tools for covalent bioconjugation. Their successful application is not a matter of simply following a recipe but of understanding the underlying chemical principles. By mastering the interplay between aminolysis and hydrolysis, carefully controlling reaction parameters, and employing a systematic optimization strategy, researchers can leverage these reagents to gain profound insights into biological systems and engineer the next generation of diagnostics and therapeutics.

References